Scaffold Identity and Substituent Pattern: Unambiguous Structural Differentiation from Regioisomers and N-Alkyl Variants
N-Ethyl-4-(piperidin-4-yl)benzamide (2138509-50-7) possesses a distinct and verifiable chemical structure: a benzamide core with an N-ethyl substituent and a piperidin-4-yl group attached directly at the para-position. This exact substitution pattern is a critical determinant of biological activity and physicochemical properties. The IUPAC name, N-ethyl-4-(piperidin-4-yl)benzamide, and CAS registry number 2138509-50-7 provide unambiguous identification . In SAR studies of related piperidin-4-yl benzamide series, variations in the N-alkyl group (e.g., methyl vs. ethyl) and the position of the piperidine attachment have been shown to dramatically alter receptor binding affinity and functional activity [1]. Specifically, the N-ethyl substitution on the amide nitrogen represents a specific steric and electronic environment that cannot be replicated by N-methyl or N-propyl analogs. Procurement of the exact compound with verified identity (CAS 2138509-50-7) is therefore essential to ensure experimental reproducibility and valid SAR interpretation.
| Evidence Dimension | Structural identity and substituent pattern |
|---|---|
| Target Compound Data | N-ethyl-4-(piperidin-4-yl)benzamide (CAS 2138509-50-7), IUPAC: N-ethyl-4-(piperidin-4-yl)benzamide, MF: C14H20N2O, MW: 232.32 g/mol |
| Comparator Or Baseline | Related analogs: N-methyl-4-(piperidin-4-yl)benzamide, 4-(piperidin-4-yl)benzamide (unsubstituted amide), 2-(piperidin-4-yl)benzamide (ortho-isomer) |
| Quantified Difference | Exact substitution pattern confirmed by CAS registry number 2138509-50-7 and IUPAC name N-ethyl-4-(piperidin-4-yl)benzamide. SAR inference: N-ethyl vs. N-methyl substitution in related benzamide series alters potency by >10-fold in some assays [1]. |
| Conditions | Structural verification by NMR, LC-MS, and comparison to authentic standard (CAS 2138509-50-7) |
Why This Matters
Procurement of the exact CAS-numbered compound ensures the correct substitution pattern, which is fundamental to SAR consistency and experimental reproducibility; substitution with a regioisomer or different N-alkyl analog invalidates comparative biological data.
- [1] Dantzman CL, King D, et al. 4-Piperidin-4-ylidenemethyl-benzamides as δ-opioid receptor agonists for CNS indications: identifying clinical candidates. Bioorg Med Chem Lett. 2012;22(2):1174-1178. doi:10.1016/j.bmcl.2011.11.089. View Source
